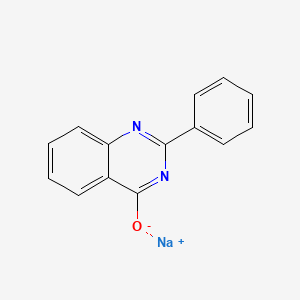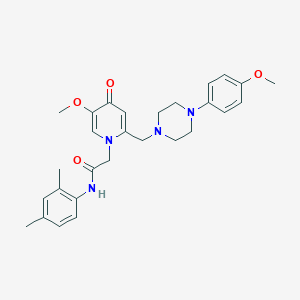![molecular formula C17H14N4O5 B2811597 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 446309-53-1](/img/structure/B2811597.png)
5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms . In this case, the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrimido[4,5-d]pyrimidines can be synthesized through various methods . One such method involves the reaction of barbituric acid with different aromatic aldehydes and substituted anilines using p-toluenesulfonic acid as a catalyst in ethanol .Aplicaciones Científicas De Investigación
Novel Nanoporous Catalyst Synthesis
A study by Sepehrmansouri et al. (2020) describes the synthesis of new categories of N-heterocyclic compounds, including 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. This synthesis involves ethylenediamine-based metal-organic frameworks with phosphorous acid tags, demonstrating a method with high yields and thermal stability (Sepehrmansouri et al., 2020).
Molecular Structure and Synthesis Study
Trilleras et al. (2017) conducted a study on the synthesis and molecular structure of related compounds, highlighting the regioselective formation and kinetic control in product formation. This research provides insight into the structural aspects and synthesis methods of compounds like this compound (Trilleras et al., 2017).
Microwave Irradiation Synthesis
Shaker and Elrady (2008) demonstrated a one-pot synthesis method for related pyrimidoquinoline compounds under microwave irradiation, offering a novel approach to synthesizing such compounds efficiently (Shaker & Elrady, 2008).
Four-Component Coupling Reaction Synthesis
A study by Khalafi‐Nezhad and Panahi (2011) describes the synthesis of dihydropyrimido[4,5-b]quinolinetrione derivatives, which are structurally related, using a four-component condensation reaction. This method exemplifies an efficient approach to synthesizing complex organic compounds like this compound (Khalafi‐Nezhad & Panahi, 2011).
Corrosion Inhibition Study
Verma et al. (2016) investigated the use of related arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors, which provides a potential application for this compound in material sciences (Verma et al., 2016).
Antibacterial and Antiviral Properties
Mubeen et al. (2018) synthesized quinoline scaffolds structurally similar to this compound and demonstrated their antibacterial and antiviral properties. This suggests potential biomedical applications for such compounds (Mubeen, Rauf, & Qureshi, 2018).
Propiedades
IUPAC Name |
5-(2-nitrophenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-11-7-3-5-9-13(11)12(8-4-1-2-6-10(8)21(25)26)14-15(18-9)19-17(24)20-16(14)23/h1-2,4,6,12H,3,5,7H2,(H3,18,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDPFARTUKFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)
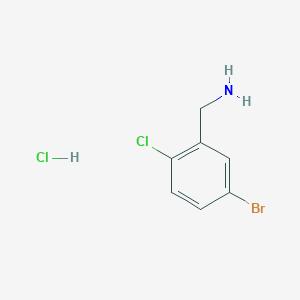
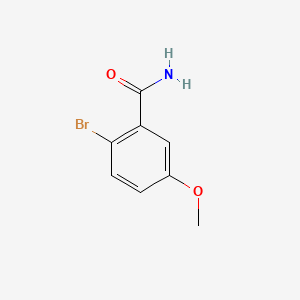

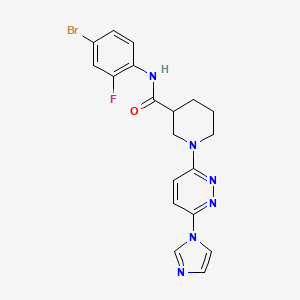
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
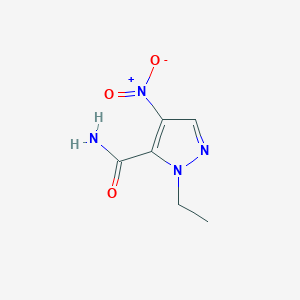
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)

